molecular formula C12H16N6O6 B164809 Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine CAS No. 90852-19-0

Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine

Cat. No. B164809
CAS RN: 90852-19-0
M. Wt: 340.29 g/mol
InChI Key: SQKWPVVWVBKSIG-ZLERWKPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine, commonly known as BDAS, is a synthetic compound that has gained attention in the field of scientific research due to its unique properties and potential applications. BDAS is a member of the aminoglycoside family of antibiotics and is structurally similar to other aminoglycosides such as streptomycin and neomycin. However, BDAS has distinct differences in its chemical structure that make it a promising candidate for various research applications.

Scientific Research Applications

Synthesis and Properties of Hydrazone Chromophore

A novel symmetrical bis(tricyanofuran)hydrazone chromophore has been synthesized, showing solvatochromism and pH-sensory properties. The preparation involved a diazo-coupling reaction, and the structure was confirmed through various spectroscopic techniques. This chromophore exhibits fascinating solvatochromism, changing its spectral properties based on the solvent's polarity. Furthermore, it demonstrates pH molecular switching, indicating potential applications in various scientific research fields, including material science and sensor technology Abdelmoez, Abdelrahman, & Khattab, 2019.

Mimetics of Neamine for RNA Recognition

Mimetics of neamine, which are 4-heterocyclic 2-deoxystreptamine derivatives, have been synthesized for RNA recognition. These derivatives were obtained through chemical synthesis and showed satisfactory yields. Their potential in recognizing RNA structures opens avenues for further research in biochemistry and molecular biology Ding, Hofstadler, Swayze, & Griffey, 2001.

Synthesis of Bis(dipyrrinato)zinc(II) Complexes

Bis(dipyrrinato)zinc(II) complexes have been synthesized, demonstrating improved fluorescence quantum efficiencies compared to their symmetric counterparts. These complexes exhibit a rich variety and bright red to near-infrared luminescence with a large pseudo-Stokes shift. The research indicates the potential use of these complexes in photophysical studies and possible applications in light-emitting devices Sakamoto, Iwashima, Kögel, Kusaka, Tsuchiya, Kitagawa, & Nishihara, 2016.

properties

IUPAC Name

[(1R,3S,4R,6S)-2,3-diacetyloxy-4,6-diazidocyclohexyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O6/c1-5(19)22-10-8(15-17-13)4-9(16-18-14)11(23-6(2)20)12(10)24-7(3)21/h8-12H,4H2,1-3H3/t8-,9+,10+,11-,12?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKWPVVWVBKSIG-ZLERWKPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(CC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H](C[C@@H]([C@H](C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578922
Record name (1R,3S,4R,6S)-4,6-Diazidocyclohexane-1,2,3-triyl triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine

CAS RN

90852-19-0
Record name (1R,3S,4R,6S)-4,6-Diazidocyclohexane-1,2,3-triyl triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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